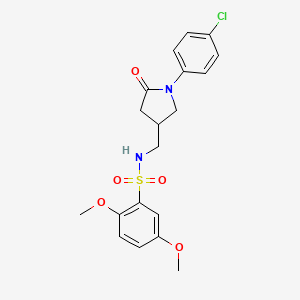
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds like pyraclostrobin are known to target fungal pathogens such asBotrytis cinerea and Alternaria alternata . These pathogens are responsible for various plant diseases, and the compound’s action against them suggests a potential role in plant protection.
Mode of Action
Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi .
Pharmacokinetics
They are also likely to bioaccumulate in aquatic organisms .
生物活性
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring , a chlorophenyl group , and a benzenesulfonamide moiety . Its molecular formula is C19H22ClN2O4S with a molecular weight of 400.9 g/mol. The presence of these functional groups suggests diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, similar sulfonamide derivatives have been tested against various bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating diseases like Alzheimer's and for managing urea levels in the body .
In a study evaluating various derivatives, several compounds showed strong inhibitory effects with IC50 values significantly lower than the standard reference drug:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 2.14±0.003 |
| Compound E | Urease | 1.13±0.003 |
3. Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies .
The mechanism of action involves binding to specific receptors or enzymes, modulating their activity to exert therapeutic effects. For instance, it may interact with the active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .
Case Studies
- Neuroprotective Effects : A study evaluated a related compound's neuroprotective effects in a rat model of Alzheimer's disease. Results showed improved cognitive function and reduced amyloid plaque deposition .
- Antibacterial Screening : Another study focused on synthesizing various sulfonamide derivatives, including the target compound, demonstrating significant antibacterial activity against resistant strains of bacteria .
特性
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-7-8-17(27-2)18(10-16)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKVVRNSNGBDAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













